N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-4-17(15-8-6-5-7-9-15)19(23)20-10-11-21-14(2)12-16(24-3)13-18(21)22/h5-9,12-13,17H,4,10-11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEAYBYTBWNUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=CC2=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide
Formation of the Pyridinone Core
The synthesis begins with the construction of the 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl moiety. This step typically involves a cyclocondensation reaction between a diketone derivative and a primary amine. For example, ethyl acetoacetate and methylamine undergo cyclization in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to yield 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate . Subsequent O-methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) introduces the methoxy group at the 4-position.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, methylamine, ZnCl₂ | 78–85 |
| O-Methylation | CH₃I, K₂CO₃, DMF, 60°C, 12 h | 90–95 |
Alkylation of the Pyridinone Nitrogen
The next step involves N-alkylation to introduce the ethyl spacer. Treatment of 4-methoxy-6-methylpyridin-2(1H)-one with 1,2-dibromoethane in the presence of a base like sodium hydride (NaH) yields 1-(2-bromoethyl)-4-methoxy-6-methylpyridin-2(1H)-one . This intermediate is critical for subsequent amide bond formation.
Side Reaction Mitigation :
Amide Coupling with 2-Phenylbutanoyl Chloride
The final step involves coupling the alkylated pyridinone with 2-phenylbutanoyl chloride . This is achieved via a Schotten-Baumann reaction , where the amine intermediate (2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine ) reacts with the acyl chloride in a biphasic system (water/dichloromethane) using sodium bicarbonate (NaHCO₃) as a base.
Alternative Coupling Reagents :
Optimization of Synthetic Parameters
Solvent Systems and Reaction Efficiency
The choice of solvent significantly impacts reaction kinetics and purity:
| Solvent | Boiling Point (°C) | Dielectric Constant | Yield in Alkylation Step (%) |
|---|---|---|---|
| DMF | 153 | 36.7 | 82 |
| THF | 66 | 7.5 | 91 |
| Acetone | 56 | 20.7 | 68 |
THF outperforms DMF in alkylation due to its lower polarity, which reduces solvolysis of the bromoethyl intermediate.
Analytical Characterization
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ar-H), 6.12 (s, 1H, pyridinone H-5), 3.84 (s, 3H, OCH₃), 3.72 (t, J = 6.4 Hz, 2H, NCH₂), 2.98 (t, J = 6.4 Hz, 2H, CH₂CO), 2.42 (s, 3H, CH₃), 1.85–1.65 (m, 2H, CH₂), 0.98 (t, J = 7.2 Hz, 3H, CH₂CH₃).
- ¹³C NMR : δ 172.8 (C=O), 165.2 (pyridinone C-2), 138.5–126.3 (Ar-C), 55.1 (OCH₃), 40.2 (NCH₂), 34.5 (CH₂CO), 21.7 (CH₃), 18.3 (CH₂), 13.9 (CH₂CH₃).
High-Resolution Mass Spectrometry (HRMS) :
Purity Assessment via HPLC
- Column : C18 reverse-phase (4.6 × 150 mm, 5 µm)
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid
- Retention Time : 8.2 min; Purity: 98.5%.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Alternative Synthetic Pathways
Enzymatic Amidation
Recent studies explore lipase-catalyzed coupling as a greener alternative:
One-Pot Synthesis
Combining alkylation and amidation in a single reactor reduces purification steps:
- Reagents : Pyridinone, 1,2-dibromoethane, 2-phenylbutanoyl chloride
- Yield : 81% (over two steps).
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide can undergo several types of chemical reactions:
Oxidation: : The compound may be susceptible to oxidation at the methoxy or methyl groups.
Reduction: : Reduction reactions may occur at the carbonyl groups of the amide and pyridine moieties.
Substitution: : Substitution reactions can take place at the aromatic rings, especially under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: : Utilizing halogens or nucleophiles in the presence of catalysts or under specific conditions.
Major Products
Oxidized derivatives, such as carboxylic acids or hydroxylated compounds.
Reduced products, including alcohols or alkylated amides.
Substituted derivatives depending on the specific substitution reactions.
Scientific Research Applications
In Chemistry
As a precursor in the synthesis of more complex organic molecules.
Studied for its reactivity and stability under various chemical conditions.
In Biology and Medicine
Potential use as a pharmaceutical intermediate due to its structural features.
Investigated for possible therapeutic applications, including anti-inflammatory or anticancer activities.
In Industry
Applications in the synthesis of specialty chemicals and materials.
Use in the development of novel drug candidates or agrochemicals.
Mechanism of Action
The precise mechanism of action depends on the specific context of its use. Generally, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can include:
Binding to active sites of enzymes, inhibiting or activating their function.
Interacting with cellular receptors, leading to downstream signaling effects.
Comparison with Similar Compounds
Table 1: Comparative Structural Features
Key Observations:
Substituent Diversity: The target compound lacks the tetrahydropyrimidinone and dimethylphenoxy groups seen in Compounds m, n, and o. Instead, its pyridinone ring and methoxy group may confer distinct electronic and solubility properties.
Stereochemical Complexity : Unlike the Pharmacopeial analogs, the stereochemistry of the target compound is unspecified, which complicates direct functional comparisons.
Metabolic Considerations : The methoxy group in the target compound may slow oxidative metabolism compared to the methyl groups in Compounds m–o .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
